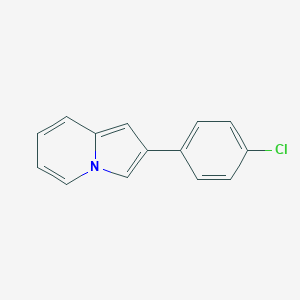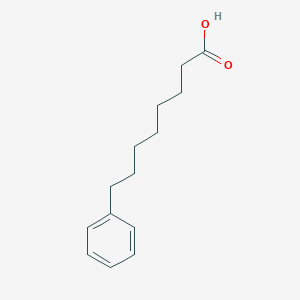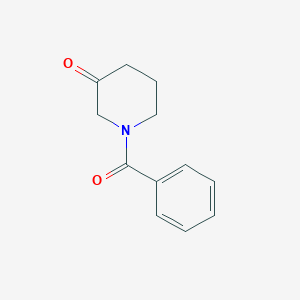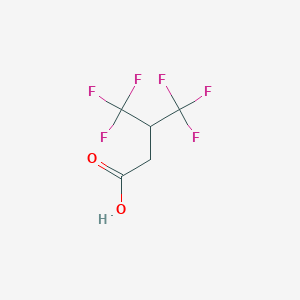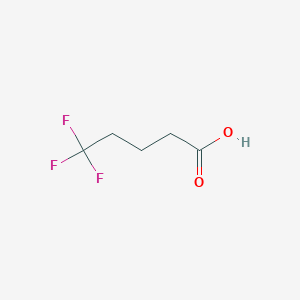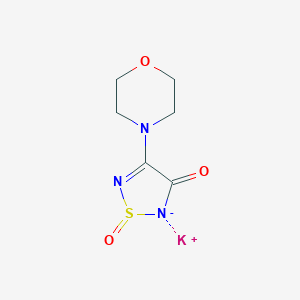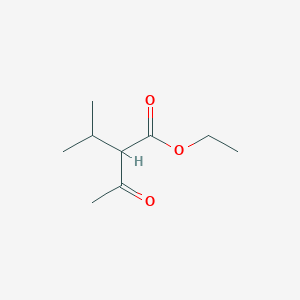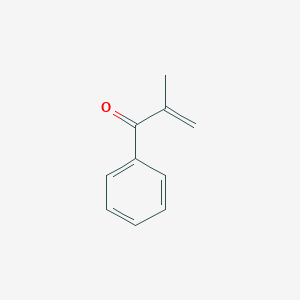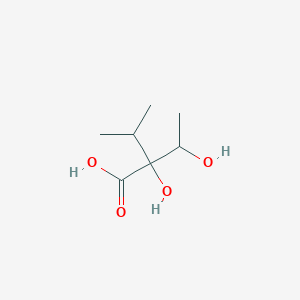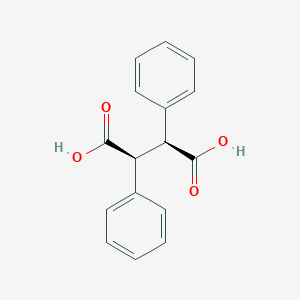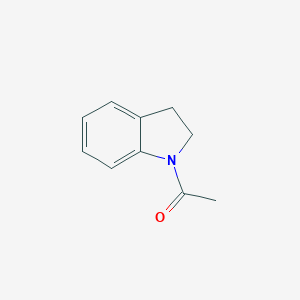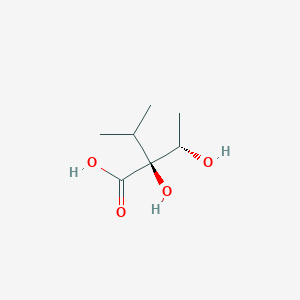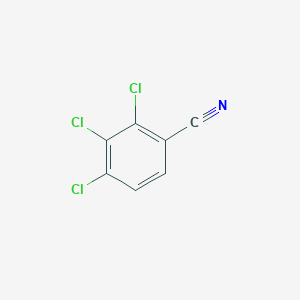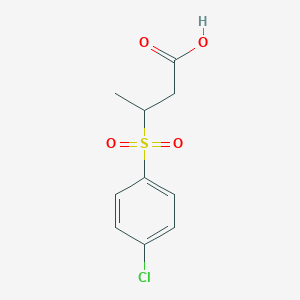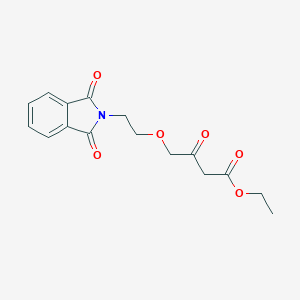
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves Knoevenagel condensation reactions, a method that might be relevant for Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was synthesized using this reaction with catalytic amounts of piperidine and trifluoroacetic acid in benzene under reflux conditions, providing insights into potential synthesis pathways for our compound of interest (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of related ethyl oxobutanoate derivatives has been elucidated using spectral studies and confirmed by X-ray diffraction, revealing details such as Z conformation about the C=C bond. This information aids in understanding the structural configuration of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate and its molecular behavior (Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of related compounds, such as ethyl 4-(1-ethyl-1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)-2,4-dioxobutanoate, towards various nucleophilic reagents has been explored, leading to the synthesis of heterocyclic systems containing the quinoline moiety. These studies provide valuable insights into the potential chemical reactivity and functional group compatibility of Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (Hassanin et al., 2016).
Applications De Recherche Scientifique
Application in Chemistry
- Summary of the Application : “4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)phenylboronic acid” is a chemical compound with the molecular formula C16H14BNO5 . It’s used in various chemical reactions due to its boronic acid group .
- Methods of Application : This compound is typically used in a laboratory setting, under controlled conditions. The specific methods of application would depend on the nature of the reaction it’s being used in .
Application in Radiolabeling
- Summary of the Application : “2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methyl-benzene-sulfonate” is used for the attachment of a suitable chelate functionality for radiolabeling purposes .
- Methods of Application : This compound is used in a laboratory setting, where it’s attached to a suitable chelate functionality. This is then used for radiolabeling .
- Results or Outcomes : The use of this compound in radiolabeling can help in the study of various biological processes. The specific results would depend on the nature of the study .
Application in Drug Synthesis
- Summary of the Application : “2-[2-(1,3-Dioxoisoindolin-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate” is used in the synthesis of several thymidine and uridine analogs .
- Methods of Application : This compound is part of a series of tosylalkylphthalimide derivatives recently used in drug synthesis .
- Results or Outcomes : The specific outcomes would depend on the nature of the drug being synthesized .
Application in Biological Research
- Summary of the Application : Indole derivatives, such as “2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate”, have shown diverse biological activities .
- Methods of Application : These compounds are used in various biological studies, with the specific methods of application depending on the nature of the study .
- Results or Outcomes : Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Application in Synthesis of Thymidine and Uridine Analogs
- Summary of the Application : “2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate” is used in the synthesis of several thymidine and uridine analogs .
- Methods of Application : This compound is part of a series of tosylalkylphthalimide derivatives recently used in drug synthesis .
- Results or Outcomes : The specific outcomes would depend on the nature of the drug being synthesized .
Application in Biological and Clinical Applications
- Summary of the Application : Indole derivatives, such as “2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate”, have shown diverse biological activities .
- Methods of Application : These compounds are used in various biological studies, with the specific methods of application depending on the nature of the study .
- Results or Outcomes : Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
ethyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-2-23-14(19)9-11(18)10-22-8-7-17-15(20)12-5-3-4-6-13(12)16(17)21/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGKLAOKQFKWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431687 | |
| Record name | Ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate | |
CAS RN |
88150-75-8 | |
| Record name | Ethyl 4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88150-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

